molecular formula C9H5NOS B8363109 7-Isothiocyanatobenzo[b]furan CAS No. 67830-56-2

7-Isothiocyanatobenzo[b]furan

Cat. No. B8363109
CAS RN: 67830-56-2
M. Wt: 175.21 g/mol
InChI Key: ULQLXZURNKUIHR-UHFFFAOYSA-N
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Patent
US04398028

Procedure details

7-Amino-benzo[b]furan is reacted with thiophosgene in 3 N hydrochloric acid at room temperature over 1 hour to give 7-isothiocyanatobenzo[b]furan. (M. Pt. 45°-46° from petroleum ether.) Reaction of this isothiocyanate with ethanolamine in ether gives N-benzo[b]furan-7-yl-N'-2-hydroxyethylthiourea (m.pt. 138°-139° from methanol) which is used further in the crude state.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]2[O:8][CH:9]=[CH:10][C:6]=2[CH:5]=[CH:4][CH:3]=1.[C:11](Cl)(Cl)=[S:12]>Cl>[N:1]([C:2]1[C:7]2[O:8][CH:9]=[CH:10][C:6]=2[CH:5]=[CH:4][CH:3]=1)=[C:11]=[S:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC2=C1OC=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=S)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N(=C=S)C1=CC=CC2=C1OC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.